molecular formula C9H7ClN2O B1425768 5-(3-Chlorophenyl)-1,2-oxazol-3-amine CAS No. 1480388-66-6

5-(3-Chlorophenyl)-1,2-oxazol-3-amine

Cat. No. B1425768
M. Wt: 194.62 g/mol
InChI Key: OOFVSXBAFUJIPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s appearance, smell, taste, and other physical characteristics.



Synthesis Analysis

Synthesis analysis involves detailing the methods and steps used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis process.



Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds, decomposition reactions, and reactions under various conditions.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Antibacterial Activity

Research has indicated that compounds with a 5-(4-chlorophenyl)-1,2-oxazol-3-amine structure exhibit significant antibacterial activity. For instance, a study involving the synthesis and evaluation of novel heterocyclic compounds showed that these compounds demonstrate good antibacterial action against bacteria such as Pseudomonas aeruginosa, Bacillus subtilis, Erwinia carotovora, and Escherichia coli (Mehta, 2016).

Anticancer Potential

There is evidence suggesting that derivatives of 5-(3-Chlorophenyl)-1,2-oxazol-3-amine may have anticancer properties. A study synthesizing novel 1,2,4-triazolin-3-one derivatives highlighted the efficacy of these compounds against various cancer cell lines, including leukemia and breast cancer, demonstrating their potential as anticancer agents (Kattimani, Kamble, Kariduraganavar, Dorababu, & Hunnur, 2013).

Synthesis of Heterocyclic Compounds

5-(3-Chlorophenyl)-1,2-oxazol-3-amine is utilized in the synthesis of various heterocyclic compounds. Studies have demonstrated the use of this chemical in creating functionally substituted isoxazoles, which are important in various chemical syntheses (Potkin, Petkevich, & Zalesskaya, 2009).

Antimicrobial Activities

Compounds derived from 5-(3-Chlorophenyl)-1,2-oxazol-3-amine have shown promise in antimicrobial applications. Research on novel 1,2,4-Triazole derivatives synthesized from this chemical has indicated good to moderate antimicrobial activities against various test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Molecular Docking Studies

Recent advancements include the use of 5-(3-Chlorophenyl)-1,2-oxazol-3-amine in molecular docking studies. These studies are significant in exploring the potential utilization of these compounds to combat microbial resistance to pharmaceutical drugs, indicating a new avenue for antimicrobial research (Katariya, Vennapu, & Shah, 2021).

Safety And Hazards

The safety and hazards of a compound refer to its potential to cause harm to humans, animals, or the environment. This can include toxicity, flammability, and environmental impact.


Future Directions

Future directions could involve potential applications of the compound, areas for further research, or improvements to the synthesis process.


properties

IUPAC Name

5-(3-chlorophenyl)-1,2-oxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c10-7-3-1-2-6(4-7)8-5-9(11)12-13-8/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOFVSXBAFUJIPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=NO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Chlorophenyl)-1,2-oxazol-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-Chlorophenyl)-1,2-oxazol-3-amine
Reactant of Route 2
Reactant of Route 2
5-(3-Chlorophenyl)-1,2-oxazol-3-amine
Reactant of Route 3
Reactant of Route 3
5-(3-Chlorophenyl)-1,2-oxazol-3-amine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
5-(3-Chlorophenyl)-1,2-oxazol-3-amine
Reactant of Route 5
5-(3-Chlorophenyl)-1,2-oxazol-3-amine
Reactant of Route 6
5-(3-Chlorophenyl)-1,2-oxazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.